2,3,5-Trichloroisonicotinic acid
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Overview
Description
2,3,5-Trichloroisonicotinic acid (TCNA) is an organochlorine compound used in a variety of scientific research applications. It is a derivative of nicotinic acid and is also known as 2,3,5-trichloro-p-toluic acid. TCNA is a colorless solid that is soluble in water, alcohols, and ethers. It is a versatile reagent that can be used for a variety of purposes, including the synthesis of compounds, the study of biochemical and physiological effects, and the preparation of pharmaceuticals.
Scientific Research Applications
Technetium-Binding Ligands
6-Hydrazinonicotinic acid (HYNIC) and its analogues, including 2-chloro-6-hydrazinonicotinic acid, are explored for their technetium-binding properties. These compounds, particularly HYNIC, are used to create bioconjugates for radiolabelling with Tc-99m, a technetium isotope. The ability to efficiently capture technetium at low concentrations makes these compounds crucial in medical imaging and diagnostics. However, the structure of the labelled complexes is heterogeneous and not fully understood, necessitating further research into their chelating modes and efficiency (Meszaros et al., 2011).
Cross-Coupling Reactions in Organic Synthesis
The carboxylic acid anion moiety of compounds like 2,6-dichloronicotinic acid is used as a directing group in cross-coupling reactions. These reactions are pivotal in the regioselective synthesis of substituted nicotinic acids and triazoles, forming the backbone of various organic compounds with potential applications in pharmaceuticals and other industries (Houpis et al., 2010).
Biotransformation Pathways
Strains like Rhodococcus erythropolis are studied for their ability to transform compounds such as 2-chloro-3-cyanopyridine to 2-chloronicotinic acid. Understanding these biotransformation pathways is crucial for developing biotechnological applications, including the synthesis of pesticides and medicines (Jin et al., 2011).
Adsorption Studies
Studies on the adsorption behavior of compounds like 2,4,5-trichlorophenoxy acetic acid on various materials like poly-o-toluidine Zr(IV) phosphate provide insights into the removal and detection of these compounds from environmental samples, which is essential for environmental monitoring and pollution control (Khan & Akhtar, 2011).
Vibrational Spectroscopy and Molecular Structure
Studies utilizing techniques like Fourier transform Raman and infrared spectroscopy, along with ab initio Hartree–Fock calculations, are used to understand the molecular structure and vibrational spectra of compounds such as 2-chloronicotinic acid. This detailed molecular characterization is vital for the development of materials and chemicals in various scientific fields (Karabacak et al., 2008).
Enzymatic Synthesis and Biocatalysis
Amidase enzymes are engineered for improved catalytic properties, specifically for the synthesis of 2-chloronicotinic acid from 2-chloronicotinamide. These studies pave the way for efficient and environmentally friendly biocatalytic synthesis routes, crucial for pharmaceutical and agrochemical production (Tang et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) .
Properties
IUPAC Name |
2,3,5-trichloropyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO2/c7-2-1-10-5(9)4(8)3(2)6(11)12/h1H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMTYHMQJHSRIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449287 |
Source
|
Record name | 2,3,5-trichloroisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406676-18-4 |
Source
|
Record name | 2,3,5-trichloroisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-Trichloropyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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